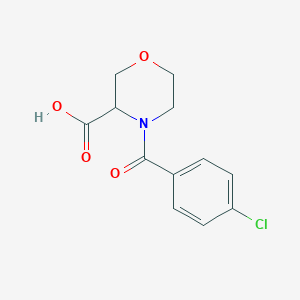
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid, also known as CBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. CBMC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 313.77 g/mol.
科学的研究の応用
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been tested for its ability to protect crops from fungal infections. In material science, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been investigated for its potential use as a building block for the synthesis of new materials.
作用機序
The mechanism of action of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is not fully understood. However, studies have shown that 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid inhibits the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are enzymes that are involved in the regulation of gene expression, while MMPs are enzymes that are involved in tissue remodeling. Inhibition of these enzymes by 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid leads to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid reduces tumor growth in mouse models of cancer. It has also been shown to reduce inflammation in animal models of arthritis.
実験室実験の利点と制限
One advantage of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be expensive to produce in large quantities.
将来の方向性
There are several future directions for research on 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as an agricultural fungicide. In material science, 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid could be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid and its effects on various biological processes.
合成法
The synthesis of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid involves the reaction of morpholine-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography. The yield of 4-(4-Chlorobenzoyl)morpholine-3-carboxylic acid is typically around 60-70%.
特性
IUPAC Name |
4-(4-chlorobenzoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-3-1-8(2-4-9)11(15)14-5-6-18-7-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMZOLEKSUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
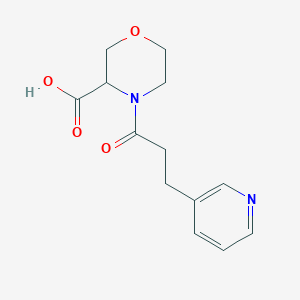

![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
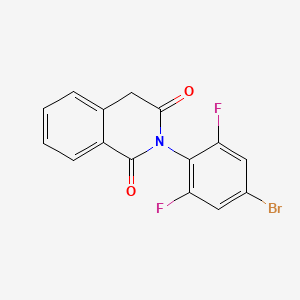
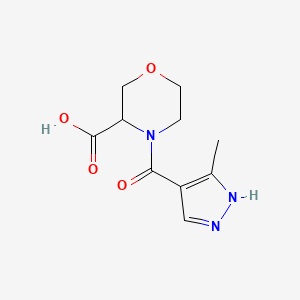
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
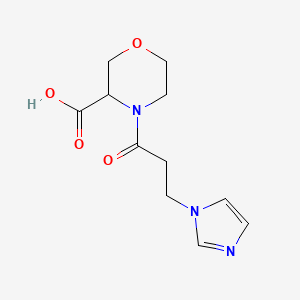
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)